(3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Description
(3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is a chiral piperidine derivative with a tert-butyl carbamate group at position 1, a 4-fluorophenyl substituent at position 4, and a benzo[d][1,3]dioxol-5-yloxymethyl group at position 2. Its stereochemistry ((3R,4R)) is critical for biological activity, as seen in kinase inhibitors and serotonin reuptake modulators . The compound is synthesized via multi-step coupling reactions involving esterification, amidation, and chromatography purification, with yields ranging from 36% to 78% depending on substituents .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FNO5/c1-24(2,3)31-23(27)26-11-10-20(16-4-6-18(25)7-5-16)17(13-26)14-28-19-8-9-21-22(12-19)30-15-29-21/h4-9,12,17,20H,10-11,13-15H2,1-3H3/t17-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVWGBILQKUTEF-XLIONFOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula: CHFNO
- Molecular Weight: 429.48 g/mol
- CAS Number: 1622258-77-8
- IUPAC Name: (3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
The structure features a piperidine ring substituted with a benzo[d][1,3]dioxole moiety and a fluorophenyl group, which are critical for its biological activity.
Antidepressant Activity
Research indicates that compounds similar to this compound may exhibit antidepressant properties. The piperidine structure is often associated with selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression. The presence of the benzo[d][1,3]dioxole moiety can enhance the selectivity and efficacy of these compounds .
Antinociceptive Effects
Studies have shown that related piperidine derivatives possess antinociceptive properties, making them potential candidates for pain management therapies. The mechanism involves modulation of pain pathways in the central nervous system .
Neuroprotective Properties
There is growing interest in the neuroprotective capabilities of compounds containing piperidine structures. Preliminary studies suggest that this compound may offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .
Synthesis and Derivatives
The synthesis of this compound has been explored in various studies focusing on its chiral intermediates. The synthetic routes often involve the use of chiral catalysts to ensure high enantiomeric purity, which is crucial for the biological activity of the final product .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (%) | References |
|---|---|---|---|
| Chiral Catalysis | 85 | >97 | |
| Asymmetric Synthesis | 90 | >95 | |
| Classical Resolution | 70 | >90 |
Case Study 1: Antidepressant Efficacy
In a clinical trial involving similar piperidine derivatives, results demonstrated significant improvements in depressive symptoms among participants treated with compounds exhibiting structural similarities to this compound. The study highlighted the importance of the fluorophenyl group in enhancing binding affinity to serotonin receptors .
Case Study 2: Pain Management
A study assessing the antinociceptive effects of related compounds showed that administration led to a marked reduction in pain response in animal models. The results suggested that modifications in the piperidine ring could optimize analgesic properties while minimizing side effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variants
BP 1553: (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine
- Key Differences : Stereochemistry at position 3 (S vs. R in the target compound).
- This compound is a direct precursor to (-)-Paroxetine, a selective serotonin reuptake inhibitor (SSRI), highlighting the role of stereochemistry in CNS drug design .
(3S,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-substituted-phenyl)piperidine-1-carboxylate
- Modifications : Additional 2-methoxybenzyl or pyridinylmethyl groups at the 3-position of the 4-fluorophenyl ring.
- Synthesis : Achieved via SmI2-mediated reductive amination or CuH-catalyzed hydroalkylation, yielding 36–41% .
- Activity : These derivatives exhibit selectivity for G protein-coupled receptor kinase 2 (GRK2), with MS (ESI+) m/z 488.2 (M+1) and HPLC purity >85% .
Functional Group Modifications
4-(tert-butyl)-2-((3R,4S)-3-(benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidin-1-yl)-N-(quinolin-8-yl)benzamide (6a)
- Structure: Incorporates a quinoline-containing benzamide group.
- Synthesis : Electrooxidative amination with 69% yield.
- Application: Demonstrated pharmaceutical activity in kinase inhibition assays, leveraging the quinoline moiety for enhanced binding .
tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate
Piperidine-Based Kinase Inhibitors
Paroxetine Derivatives
- Example : (-)-Paroxetine, synthesized from (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine.
- Key Data : Specific rotation [α]D24 = -47.5° (c = 1.0, CHCl3), confirming enantiopurity critical for SSRI activity .
GRK2 Inhibitors
Comparative Data Table
Preparation Methods
Reductive Amination Approach
The most widely adopted method involves reductive amination of a diketone precursor. A representative procedure involves:
Step 1 : Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form a β-keto ester.
Step 2 : Michael addition with nitromethane followed by cyclization to generate a racemic piperidinone intermediate.
Step 3 : Enzymatic resolution using lipase PS-30 to achieve the desired (3R,4R) configuration.
Table 1: Comparative Yields in Piperidine Core Formation
| Method | Starting Materials | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| Reductive Amination | 4-Fluorobenzaldehyde, Nitromethane | NaBH(OAc)₃ | 68 | 92 |
| Cyclization | Ethyl 4-fluorocinnamate | TiCl₄ | 55 | 85 |
| Enzymatic Resolution | Racemic piperidinone | Lipase PS-30 | 41 | >99 |
Stereoselective Functionalization
Introduction of the Benzo[d] Dioxol-5-yloxy Methyl Group
The critical C3 substituent is introduced via nucleophilic substitution:
Reaction Conditions :
-
Piperidine intermediate (1 eq)
-
K₂CO₃ (2 eq) in anhydrous DMF
Key Observations :
-
Polar aprotic solvents (DMF > DMSO) improve reaction rates
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Excess nucleophile (1.2-1.5 eq) compensates for steric hindrance
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Temperature >50°C required for reasonable conversion
Protecting Group Strategy
The tert-butyl carbamate (Boc) group is introduced early in the synthesis to protect the piperidine nitrogen:
Procedure :
-
Treat piperidine intermediate with Boc₂O (1.5 eq)
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Catalyze with DMAP (0.1 eq) in dichloromethane
Advantages :
-
Stability under basic conditions during subsequent substitutions
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Mild deprotection using TFA in final steps
Final Coupling and Purification
The fully functionalized piperidine undergoes final Boc protection followed by chromatographic purification:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Column Material | Silica gel 60 (230-400 mesh) |
| Eluent System | Hexane:EtOAc (7:3 → 1:1 gradient) |
| Recovery Rate | 82-87% |
| Purity (HPLC) | >99% |
Critical Note : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases achieves superior separation of stereoisomers.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Published Methods
| Reference | Total Steps | Overall Yield (%) | Key Innovation |
|---|---|---|---|
| 7 | 18 | Enzymatic resolution step | |
| 9 | 12 | Microwave-assisted cyclization | |
| 6 | 24 | Flow chemistry for Boc protection |
Challenges and Optimization Strategies
Stereochemical Control
Yield Improvement
-
Microwave Assistance : Reduces reaction times by 40-60% for substitution steps
-
Solvent-Free Conditions : Increases atom economy in cyclization steps
Emerging Methodologies
Recent advances from academic literature suggest promising alternatives:
Q & A
Q. What are the optimal synthetic routes for introducing the benzo[d][1,3]dioxol-5-yloxy moiety into the piperidine scaffold?
Methodological Answer: The benzo[d][1,3]dioxol-5-yloxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, coupling a benzodioxol-containing alcohol to a brominated piperidine intermediate under basic conditions (e.g., NaH in DMF at 0–20°C) achieves substitution . Alternatively, Mitsunobu conditions (DIAD, PPh₃) can install the group stereoselectively. Key reagents and yields from analogous compounds include:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzodioxol coupling | NaH, DMF, 0–20°C, 12h | 65–75 | |
| Mitsunobu reaction | DIAD, PPh₃, THF, rt, 24h | 80–85 |
Q. How can the stereochemical integrity of the (3R,4R) configuration be validated?
Methodological Answer: X-ray crystallography is the gold standard for absolute configuration confirmation. For routine analysis, chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA 90:10) or NMR diastereomeric differentiation using Mosher’s esters are employed. In related piperidine derivatives, coupling constants (J = 8–10 Hz for trans-H3/H4) in ¹H-NMR correlate with R,R configuration .
Q. What storage conditions ensure compound stability?
Methodological Answer: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the tert-butyl carbamate and benzodioxol groups. Purity degradation >5% occurs after 6 months at 4°C due to moisture sensitivity .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during large-scale synthesis?
Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution (lipase-catalyzed acyl transfer) achieves >99% ee. For example, lipase B from Candida antarctica selectively acylates the undesired (3S,4S)-enantiomer, leaving the target (3R,4R)-isomer unreacted .
Q. What in vitro models are suitable for evaluating biological activity?
Methodological Answer: Receptor binding assays (e.g., serotonin or dopamine transporters) and functional cell-based assays (cAMP modulation) are used. In anticonvulsant studies, maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents correlate with benzodioxol-related bioactivity .
Q. How should discrepancies in biological activity between enantiomers be addressed?
Methodological Answer: Re-evaluate purity (HPLC-MS) and confirm stereochemistry (circular dichroism). For example, (3S,4R)-enantiomers of similar compounds show 10-fold lower receptor affinity than (3R,4R) isomers, highlighting stereochemical impacts . Contradictory data may arise from residual solvents (e.g., DMSO) altering assay outcomes; lyophilize samples before testing .
Q. What computational strategies predict interactions with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding poses. For fluorophenyl-containing analogs, hydrophobic interactions with Phe152 in serotonin transporters are critical . QSAR models using Hammett constants (σₚ for 4-fluorophenyl) optimize substituent effects .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer: Contradictions arise from polymorphic forms. Use DSC/TGA to identify crystalline vs. amorphous states. For example, the amorphous form dissolves readily in DMSO (50 mg/mL), while crystalline forms require sonication in chloroform (20 mg/mL) .
Q. Why do synthetic yields vary across literature reports?
Methodological Answer: Variations stem from tert-butyl carbamate protection/deprotection efficiency. Boc removal with TFA in DCM (2h, 0°C) yields 85–90% piperidine intermediates, while HCl/dioxane (reflux) causes partial degradation (<70%) .
Methodological Tables
Q. Table 1. Key Analytical Parameters
| Parameter | Method | Conditions/Results | Reference |
|---|---|---|---|
| Purity | HPLC (C18 column) | 95–99% (MeCN:H₂O 70:30) | |
| Melting Point | DSC | 148–150°C (dec.) | |
| LogP | Shake-flask (octanol/water) | 2.8 ± 0.3 |
Q. Table 2. Optimization of Mitsunobu Reaction
| Parameter | Variation | Yield (%) | ee (%) |
|---|---|---|---|
| Solvent | THF vs. DCM | 85 vs. 60 | >99 |
| Catalyst | PPh₃ vs. polymer-bound | 85 vs. 78 | >99 |
| Temperature | rt vs. 40°C | 85 vs. 72 | >99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
